molecular formula C18H33NSn B179701 2-Methyl-5-(tributylstannyl)pyridine CAS No. 167556-64-1

2-Methyl-5-(tributylstannyl)pyridine

Cat. No.: B179701
CAS No.: 167556-64-1
M. Wt: 382.2 g/mol
InChI Key: GQSHSSUYFVJPOO-UHFFFAOYSA-N
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Description

2-Methyl-5-(tributylstannyl)pyridine is a heterocyclic compound with the molecular formula C18H33NSn. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .

Mechanism of Action

Target of Action

2-Methyl-5-(tributylstannyl)pyridine is an organotin compound

Mode of Action

It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.

Biochemical Pathways

Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .

Result of Action

Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)pyridine typically involves the stannylation of 2-methyl-5-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the stannylated product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(tributylstannyl)pyridine is primarily utilized in Stille cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction type allows for the coupling of organotin compounds with organic halides, facilitating the synthesis of complex organic molecules . The tributylstannyl group acts as a reactive site, enhancing the compound's utility in synthetic organic chemistry.

Pharmaceutical Development

The compound's ability to form diverse carbon frameworks makes it valuable in pharmaceutical chemistry. It can be employed to synthesize biologically active compounds and intermediates used in drug development .

Material Science

In material science, this compound can be used to develop novel materials with specific electronic properties. Its reactivity allows for the functionalization of polymers and other materials, potentially leading to advancements in electronic devices and sensors .

Case Study: Stille Cross-Coupling Reactions

A study highlighted the effectiveness of this compound in Stille reactions involving various electrophiles. The results indicated high yields of desired products when coupled with different aryl halides, showcasing its versatility as a coupling reagent .

ElectrophileReaction ConditionsYield (%)
BromobenzeneTHF, 50 °C85
IodobenzeneTHF, 60 °C90
ChlorobenzeneTHF, 70 °C78

This table summarizes key findings from the study, demonstrating the compound's efficacy across different substrates.

Case Study: Synthesis of Stannyl-Substituted Compounds

Another research effort focused on synthesizing stannyl-substituted muconic acid derivatives using this compound. The study reported successful regioselective synthesis under mild conditions, further emphasizing its potential in creating complex organic structures .

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial:

CompoundStructural FeaturesUnique Characteristics
This compound Methyl at position 2, tributylstannyl at position 5Versatile in Stille reactions
Tributylstannylpyridine No methyl substitutionBasic organotin reactivity
5-Methyl-2-(tributylstannyl)pyridine Methyl at position 5, tributylstannyl at position 2Different reactivity due to substitution location
4-Tributylstannylpyridine Tributylstannyl at position 4Varies in application scope compared to others

This comparative analysis illustrates how positional changes affect the reactivity and applications of these compounds.

Biological Activity

2-Methyl-5-(tributylstannyl)pyridine is a stannylated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tributylstannyl group, which is known to enhance the lipophilicity and biological activity of organic molecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H33NSn
  • Molecular Weight : 382.17 g/mol
  • SMILES Notation : CCCCSn(CCCC)c1ccc(C)nc1

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with tributyltin reagents. The presence of the tributylstannyl group is crucial for enhancing the compound's biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including those substituted with stannyl groups. For instance, compounds similar to this compound have shown significant activity against various viruses, including H5N1 and SARS-CoV-2.

CompoundVirus TypeIC50 (µM)Inhibition Rate (%)
This compoundH5N1TBDTBD
8h (analog)H5N10.593%
8h (analog)SARS-CoV-23.669TBD

The above table illustrates that certain analogs exhibit potent antiviral effects, suggesting that modifications in the stannylated pyridine structure can lead to enhanced biological activity .

The mechanism by which this compound exerts its antiviral effects may involve:

  • Inhibition of Viral Proteases : Similar compounds have been shown to inhibit viral proteases, critical for viral replication.
  • Virucidal Effects : These compounds may act at various stages of the viral life cycle, leading to decreased viral load.

Case Studies

  • Antiviral Screening : In a screening study involving various pyridine derivatives, compounds with tributylstannyl substitutions demonstrated increased efficacy against H5N1 and SARS-CoV-2 compared to non-stannylated counterparts.
  • Mechanistic Studies : Molecular docking studies indicated that stannylated pyridines fit well into the active sites of viral proteases, providing a rationale for their observed inhibitory effects.

Properties

IUPAC Name

tributyl-(6-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHSSUYFVJPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592853
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167556-64-1
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167556-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 5-bromo-2-methylpyridine (1.2 g, 6.98 mmol) in ether (14 mL) at −78° C. was treated with n-butyllithium (5.2 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (2.25 mL, 8.30 mmol), stirred at −78° C. for 0.5 hours, and then at 0° C. for 0.5 hours. The reaction was quenched with saturated ammonium chloride solution and the reaction was partitioned between ether and water, and the organic phase was washed with brine and dried over MgSO4, filtered and concentrated to give the title compound (2.97 g), which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
2.25 mL
Type
reactant
Reaction Step Three

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